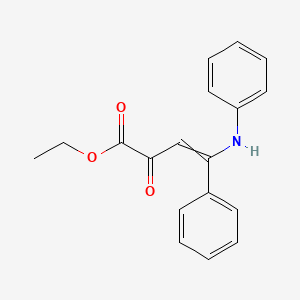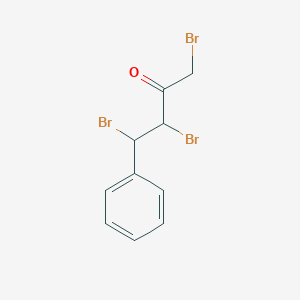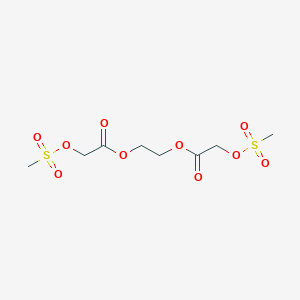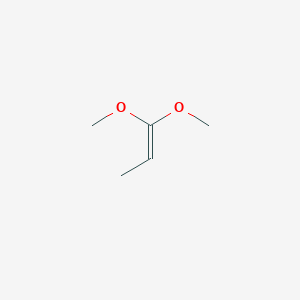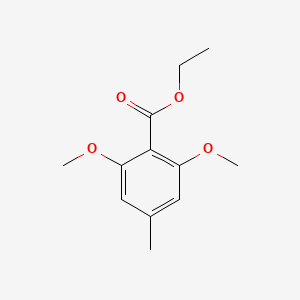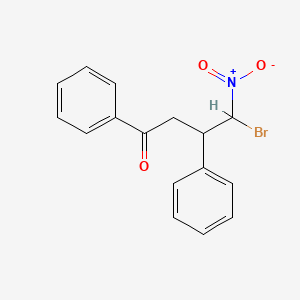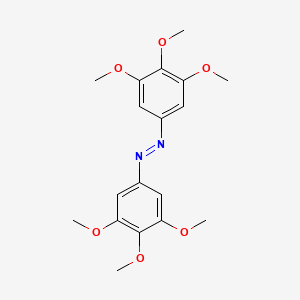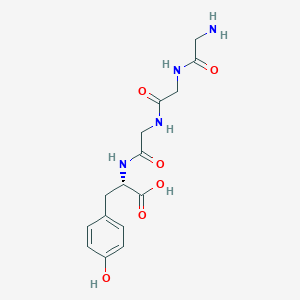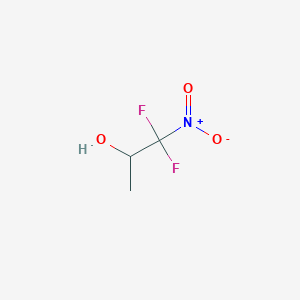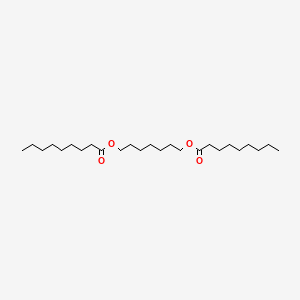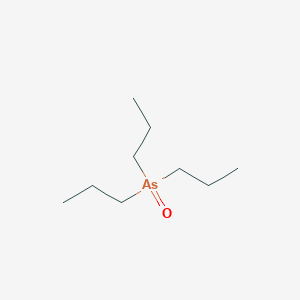
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole is a chemical compound with the molecular formula C15H20N2O It is a member of the beta-carboline family, which is known for its diverse biological activities
Vorbereitungsmethoden
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and suitable alkylating agents.
Reaction Conditions: The reaction conditions often involve the use of solvents like chloroform or toluene, and catalysts such as p-toluenesulfonic acid.
Reaction Steps: The process may include steps like alkylation, cyclization, and reduction to form the desired product.
Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents, with reaction conditions such as temperature, pressure, and solvent choice being optimized for each specific reaction.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as an antidepressant or anxiolytic agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity.
Pathways Involved: It can influence pathways related to neurotransmission, oxidative stress, and cellular signaling, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydro-6-methoxy-1-propyl-9H-pyrido(3,4-b)indole can be compared with other beta-carboline derivatives:
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole: This compound is similar in structure but lacks the propyl group, leading to differences in its biological activity and applications.
6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: Another related compound with similar core structure but different substituents, affecting its reactivity and use in research.
Pinoline: A naturally occurring beta-carboline with known effects on serotonin uptake and monoamine oxidase-A activity, used as a reference compound in studies.
Eigenschaften
CAS-Nummer |
5721-94-8 |
|---|---|
Molekularformel |
C15H20N2O |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
6-methoxy-1-propyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C15H20N2O/c1-3-4-14-15-11(7-8-16-14)12-9-10(18-2)5-6-13(12)17-15/h5-6,9,14,16-17H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
LOCMOGLQVKYNFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
